molecular formula C8H17ClN2O2 B1471194 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1797202-14-2

3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1471194
M. Wt: 208.68 g/mol
InChI Key: QAGXBYDWXOXRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride were not found, similar compounds have been synthesized through various methods. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • The compound has been synthesized and characterized through methods such as IR, 1HNMR, and MS, demonstrating its structural integrity and potential for further chemical modification (Wang Xiao-shan, 2011).

Antimicrobial and Antifungal Activity

  • Novel derivatives of the compound were designed as HIV-1 RT inhibitors and evaluated for their anti-HIV-1 and antimicrobial activities, showing significant inhibition and potential for therapeutic applications (S. Chander et al., 2016).

Antidepressant and Anxiolytic Properties

  • Certain derivatives have been synthesized and evaluated for their potential as new classes of antidepressant drugs with dual activity at serotonin receptors and transporter, indicating their utility in treating depressive disorders (J. Martínez et al., 2001).

Anticancer and Antituberculosis Studies

  • Research on cyclopropyl piperazine derivatives has shown promising anticancer and antituberculosis activities, underscoring the compound's potential in developing treatments for these diseases (S. Mallikarjuna et al., 2014).

Cardiovascular Activity

  • Piperazine derivatives of xanthone have been synthesized and evaluated for cardiovascular activity, demonstrating antiarrhythmic and hypotensive effects, which may lead to new cardiovascular therapeutic agents (N. Szkaradek et al., 2013).

Anticonvulsant Potential

  • Kojic acid derivatives, synthesized with piperazine, were evaluated for anticonvulsant activities, showing effectiveness against seizures and highlighting the compound's neuroprotective capabilities (M. Aytemir et al., 2010).

properties

IUPAC Name

3-methoxy-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-7-2-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGXBYDWXOXRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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